
5-(4-Nitrophenyl)pentanoic acid
Overview
Description
5-(4-Nitrophenyl)pentanoic acid: is an organic compound with the molecular formula C11H13NO4. It consists of a pentanoic acid backbone with a nitrophenyl group attached to the fifth carbon atom. This compound is notable for its aromatic nitro group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)pentanoic acid typically involves the nitration of a suitable precursor followed by a series of organic reactions to introduce the pentanoic acid moiety. One common method involves the nitration of 4-phenylpentanoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The nitration reaction introduces the nitro group at the para position of the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-(4-Nitrophenyl)pentanoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-withdrawing nature of the nitro group.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid, nitric acid.
Esterification Reagents: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).
Major Products Formed:
Reduction: 5-(4-Aminophenyl)pentanoic acid.
Substitution: Various substituted nitrophenyl derivatives.
Esterification: 5-(4-Nitrophenyl)pentanoate esters.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its dual functional groups enable it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are crucial for developing pharmaceuticals and agrochemicals.
Research indicates that 5-(4-nitrophenyl)pentanoic acid exhibits potential biological activities. It may interact with specific molecular targets, influencing pathways related to oxidative stress and inflammation. This suggests possible therapeutic applications, including:
- Anti-inflammatory effects : The compound's ability to modulate redox reactions could be beneficial in treating inflammation-related diseases.
- Antimicrobial properties : Preliminary studies suggest it may have activity against certain pathogens, warranting further investigation into its use as an antimicrobial agent .
Case Study 1: Drug Design
In a study focused on drug design, this compound was evaluated for its interactions with biological targets. The compound's ability to form hydrogen bonds and engage in electrostatic interactions makes it a candidate for further research in drug development.
Case Study 2: Radiotherapy Applications
Another research project explored the synthesis of bifunctional ligands for radiotherapy applications using derivatives of this compound. The study highlighted its potential use in targeted radiotherapy for cancer treatment, where specific binding to tumor cells can enhance therapeutic efficacy while minimizing damage to surrounding healthy tissues .
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)pentanoic acid is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological molecules through hydrogen bonding and electrostatic interactions. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity.
Molecular Targets and Pathways: The compound can target enzymes and receptors that interact with aromatic nitro or amino groups. Its derivatives may inhibit or activate specific biochemical pathways, depending on the modifications made to the core structure.
Comparison with Similar Compounds
4-Nitrophenylacetic acid: Similar structure with a shorter carbon chain.
4-Nitrobenzoic acid: Contains a benzene ring with a nitro group and a carboxylic acid group.
5-(4-Nitrophenyl)pentanoic acid derivatives: Various derivatives with modifications to the nitro or carboxylic acid groups.
Uniqueness: this compound is unique due to its specific combination of a pentanoic acid backbone and a para-substituted nitrophenyl group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Biological Activity
5-(4-Nitrophenyl)pentanoic acid is an organic compound with significant potential in biological applications due to its unique chemical structure, which includes both nitro and amino functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₄N₂O₄. The presence of a 4-nitrophenyl group at the amino position of pentanoic acid enhances its electrophilic properties, allowing it to participate in various biochemical reactions. The compound's dual functionality (nitro and amino groups) contributes to its diverse reactivity and potential biological activity .
The biological activity of this compound primarily involves:
- Reduction Reactions : The nitro group can be reduced to form an amino group, which can interact with various enzymes and receptors within biological systems.
- Oxidative Stress Modulation : The compound may influence cellular oxidative stress pathways through redox reactions, potentially offering anti-inflammatory and antimicrobial effects .
- Hydrogen Bonding and Electrostatic Interactions : These interactions enhance the compound's ability to bind with biological macromolecules, making it a candidate for drug design .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain structural analogs demonstrate significant cytotoxicity against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7). The mechanism involves inhibition of cell growth and induction of apoptosis in cancer cells .
Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
---|---|---|---|
MOLT-4 | 1.57 | 13.3 | Not specified |
SW-620 | <0.01 | Not specified | Not specified |
MCF-7 | Not specified | Not specified | Not specified |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed investigations are required to confirm these findings .
Toxicity Profile
Toxicological assessments indicate that this compound has low acute toxicity levels. For instance, oral toxicity studies in rats reveal an LD50 greater than 5000 mg/kg, indicating a relatively safe profile for further exploration in therapeutic applications . However, eye irritation studies suggest moderate irritancy potential, warranting caution during handling .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Synthesis and Evaluation : A study focused on synthesizing derivatives with enhanced anticancer activity showed that modifications at specific positions significantly impacted cytotoxicity levels against tumor cell lines .
- Molecular Docking Studies : These studies indicated promising interactions between the compound and target proteins involved in cancer progression, suggesting avenues for drug development .
Properties
IUPAC Name |
5-(4-nitrophenyl)pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8H,1-4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWKCTNMYJHGIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306081 | |
Record name | 5-(4-Nitrophenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20492-10-8 | |
Record name | 4-Nitrobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20492-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174016 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020492108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC174016 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Nitrophenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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